Urea, 1-methyl-3-(2-thiazolyl)-2-thio-

説明

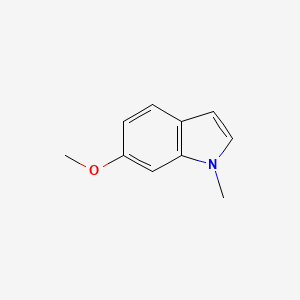

“Urea, 1-methyl-3-(2-thiazolyl)-2-thio-” is an organic compound that belongs to the class of N-alkylindoles . These compounds contain an indole moiety that carries an alkyl chain at the 1-position . It has been detected, but not quantified in, fruits and herbs and spices .

Synthesis Analysis

Thiazoles, which are part of the compound’s structure, have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular formula of “Urea, 1-methyl-3-(2-thiazolyl)-2-thio-” is C12H10N2S . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole, a component of the compound’s structure, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Nitration Products of Thiazolylureas

Yoda et al. (1984) examined the products of nitration of 2-thiazolylurea and its derivatives, finding that nitration at the 5-position of the thiazole moiety was common. Notably, 1-methyl-3-(4-methyl-5-nitro-2-thiazolyl)-1-nitrourea was obtained from one derivative, showcasing a specific application in chemical synthesis and modification processes (Yoda, Yamamoto, Okada, Matsushima, & Iitaka, 1984).

Binding Properties of Thiazolyl-(thio)ureas

Roussel et al. (2006) synthesized non-racemic atropisomeric 1-(2-(4-methyl-2-thioxothiazol-3(2H)-yl)phenyl)-3-(hetero)aryl-(thio)ureas. They explored their binding constants with amino acid derivatives, contributing to understanding the molecular interactions and potential applications in molecular recognition and catalysis (Roussel, Román, Andreoli, Del Rio, Faure, & Vanthuyne, 2006).

Urea Detection Using Hydrogel Biosensors

Erfkamp, Guenther, and Gerlach (2019) developed a hydrogel-based biosensor for urea detection, highlighting the use of urea in industrial and biomedical applications. This biosensor, sensitive to urea concentrations, demonstrates a practical application in monitoring and analytical procedures (Erfkamp, Guenther, & Gerlach, 2019).

Herbicidal Activity of Urea and Thiourea Derivatives

Yonova and Stoilkova (2004) synthesized N-substituted-N′-(2-thiazolyl and furfuryl)ureas and thioureas, assessing their herbicidal activity. This research showcases the potential agricultural applications of these compounds as herbicides (Yonova & Stoilkova, 2004).

Biological, Sensor, and Catalytic Applications

Mohapatra et al. (2019) reviewed the biological activities, sensor properties, and catalytic applications of urea- and thiourea-based metal complexes. This comprehensive review highlights the versatile applications of these compounds in various fields, including medicine, sensor technology, and catalysis (Mohapatra, Das, Pradhan, El-ajaily, Das, Salem, Mahanta, Badhei, Parhi, Maihub, & E-Zahan, 2019).

作用機序

Target of Action

These include enzymes like topoisomerase II , and receptors involved in inflammation and pain . The role of these targets varies, but they often play crucial roles in cellular processes such as DNA replication, inflammation, and pain signaling.

Mode of Action

For instance, certain thiazole compounds can bind to DNA and interact with topoisomerase II, causing DNA double-strand breaks . This interaction can lead to cell cycle arrest and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole compounds may affect multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The solubility of thiazole compounds in water, alcohol, and ether may influence their bioavailability and distribution within the body.

Result of Action

For example, some thiazole compounds have been found to exhibit cytotoxic activity on human tumor cell lines .

生化学分析

Biochemical Properties

The biochemical properties of 1-methyl-3-(1,3-thiazol-2-yl)thiourea are largely determined by the presence of the thiazole ring in its structure . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This makes 1-methyl-3-(1,3-thiazol-2-yl)thiourea capable of interacting with a variety of enzymes, proteins, and other biomolecules .

Cellular Effects

The cellular effects of 1-methyl-3-(1,3-thiazol-2-yl)thiourea are diverse and depend on the specific biochemical context. For instance, thiazoles have been found to exhibit antimicrobial, antifungal, and antiviral activities, suggesting that they can influence cell function by disrupting the activity of various microbial and viral proteins . They also exhibit antioxidant, analgesic, and anti-inflammatory activities, indicating that they can modulate cellular signaling pathways, gene expression, and metabolic processes .

Molecular Mechanism

Given the compound’s ability to undergo electrophilic and nucleophilic substitution, it may bind to and modulate the activity of various enzymes and proteins .

Temporal Effects in Laboratory Settings

Given its biochemical properties, it is likely that its effects may change over time due to factors such as degradation, metabolic processing, and changes in cellular function .

Dosage Effects in Animal Models

Given its wide range of biological activities, it is likely that its effects may vary with different dosages .

Metabolic Pathways

Given its biochemical properties, it is likely that it interacts with various enzymes and cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

Given its biochemical properties, it is likely that it interacts with various transporters or binding proteins and may influence its localization or accumulation .

Subcellular Localization

Given its biochemical properties, it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

特性

IUPAC Name |

1-methyl-3-(1,3-thiazol-2-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S2/c1-6-4(9)8-5-7-2-3-10-5/h2-3H,1H3,(H2,6,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWPTHKVMMXVTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC1=NC=CS1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173729 | |

| Record name | Urea, 1-methyl-3-(2-thiazolyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19958-78-2 | |

| Record name | Urea, 1-methyl-3-(2-thiazolyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019958782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-methyl-3-(2-thiazolyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,5R)-bicyclo[3.1.0]hexan-2-one](/img/structure/B3049174.png)

![Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B3049176.png)

![4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B3049177.png)

![4-(Chloromethyl)benzo[c][1,2,5]thiadiazole](/img/structure/B3049186.png)